molecular formula C14H19NOS B14567374 N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline CAS No. 61821-36-1

N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline

Cat. No.: B14567374
CAS No.: 61821-36-1
M. Wt: 249.37 g/mol
InChI Key: VVUBALDHNONPJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline typically involves the reaction of cyclohexanone with aniline derivatives under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-4-(4-methoxyphenoxy)butanamide
  • N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
  • N-Cyclohexyl-4-methoxybenzamide

Uniqueness

N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline is unique due to its specific structural features, such as the presence of the sulfanylidene group and the combination of cyclohexyl and methylaniline moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

61821-36-1

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

N-[cyclohexyl(sulfinyl)methyl]-N-methylaniline

InChI

InChI=1S/C14H19NOS/c1-15(13-10-6-3-7-11-13)14(17-16)12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3

InChI Key

VVUBALDHNONPJP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S=O)C2CCCCC2

Origin of Product

United States

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